2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol
Description
2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol is a complex organic compound that features a phenol group, a formyl group, and a piperidine moiety
Properties
IUPAC Name |
2-hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-13-17-9-8-16(12-18(17)22)14-4-6-15(7-5-14)19(23)20-10-2-1-3-11-20/h4-9,12-13,22H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIGSZCFMAQHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685384 | |
| Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-73-8 | |
| Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-Carboxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol.
Reduction: 2-Hydroxymethyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the piperidine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-5-[4-(morpholine-1-carbonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Formyl-5-[4-(pyrrolidine-1-carbonyl)phenyl]phenol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the presence of the piperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
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